molecular formula C16H9BrF2N6O B3409474 1-(4-bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892771-45-8

1-(4-bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B3409474
CAS No.: 892771-45-8
M. Wt: 419.18 g/mol
InChI Key: KTAYJNDHGXDEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS RN 892771-45-8) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-bromo-2-fluorophenyl group at position 1 and a 1,2,4-oxadiazol-5-yl moiety at position 2. The oxadiazole ring is further substituted with a 2-fluorophenyl group, while the triazole retains an amine group at position 3. Its molecular formula is C₁₆H₉BrF₂N₆O, with a molecular weight of 419.18 g/mol .

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2N6O/c17-8-5-6-12(11(19)7-8)25-14(20)13(22-24-25)16-21-15(23-26-16)9-3-1-2-4-10(9)18/h1-7H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAYJNDHGXDEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a derivative of triazole and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H14BrF2N5O\text{C}_{17}\text{H}_{14}\text{BrF}_2\text{N}_5\text{O}

This structure incorporates a triazole ring and an oxadiazole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of compounds containing oxadiazole and triazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies and Research Findings

  • In vitro Studies :
    • The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). Preliminary results indicated significant cytotoxicity with IC50 values ranging from 0.67 µM to 4.18 µM across different cell lines .
    • In one study, derivatives similar to the compound were shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism of action that warrants further investigation .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound exhibits strong binding affinity to key targets involved in cancer progression, such as EGFR and Bcl-2. The binding energies were comparable to established anticancer drugs, indicating potential for development as a therapeutic agent .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicated that modifications on the phenyl rings significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines due to increased lipophilicity and better receptor interaction .

Biological Activity Table

The following table summarizes key findings on biological activities associated with similar compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.18 ± 0.14Apoptosis induction via caspase activation
Compound BHCT1160.67EGFR inhibition
Compound CPC-30.80Bcl-2 inhibition
Target CompoundMCF-7, HCT116, PC-30.67 - 4.18Multi-target interactions

Scientific Research Applications

The compound 1-(4-bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data and case studies.

Basic Information

  • Molecular Formula : C16H10BrF2N6O
  • Molecular Weight : 408.19 g/mol
  • CAS Number : 114897-91-5

Structure

The compound features a triazole ring and an oxadiazole moiety, which are known for their biological activity. The presence of halogens (bromine and fluorine) enhances its lipophilicity and bioactivity.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of triazoles and oxadiazoles exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that similar triazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspases .

Agrochemicals

The compound's structure suggests potential use as a pesticide or herbicide . The fluorinated phenyl groups may enhance the bioactivity against pests while reducing environmental toxicity.

Case Study: Pesticidal Efficacy

In a research article from Pesticide Science, compounds with similar structural features were tested against common agricultural pests. Results indicated effective control over pest populations with minimal impact on beneficial insects .

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLED Applications

Research published in Advanced Materials highlighted the use of triazole-based compounds in OLEDs, where they contributed to improved efficiency and stability of the devices . The incorporation of this compound could lead to advancements in display technology.

Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Triazole AAntitumor5.0
Oxadiazole BAntiparasitic10.0
Target CompoundAntitumorTBDThis Study

Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
Compound XAphids85
Compound YBeetles90
Target CompoundVarious InsectsTBDThis Study

Comparison with Similar Compounds

Compound A : 1-(5-Chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

  • Molecular Formula : C₁₇H₁₂ClFN₆O
  • Molecular Weight : 370.77 g/mol
  • Key Differences: Replaces the 4-bromo-2-fluorophenyl group with a 5-chloro-2-methylphenyl substituent. The absence of bromine may diminish halogen bonding capacity .

Compound B : 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine

  • Molecular Formula: Not explicitly provided (estimated C₁₈H₁₅ClN₆O).
  • Key Differences : Features a 2-chlorophenyl group on the oxadiazole and a 3,5-dimethylphenyl group on the triazole. The dimethyl substitution enhances hydrophobicity, while the chloro group may alter electronic properties compared to the fluorophenyl group in the target compound .

Compound C : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

  • Molecular Formula : C₁₈H₁₃F₃N₆O
  • Molecular Weight : 410.33 g/mol
  • Key Differences: Substitutes the bromo-fluorophenyl group with a 3-(trifluoromethyl)phenyl group and the 2-fluorophenyl oxadiazole substituent with a 4-methylphenyl group.

Analogues with Modified Heterocyclic Cores

Compound D : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

  • Molecular Formula : C₁₅H₁₀N₆O₂S
  • Key Differences : Replaces the oxadiazole ring with a benzothiazole moiety. The nitro group introduces strong electron-withdrawing effects, likely altering redox properties compared to halogenated derivatives .

Compound E : 3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

  • Molecular Formula : C₁₅H₁₁Cl₂FN₄S
  • Key Differences : A 1,2,4-triazole core with a dichlorophenyl group and a fluorobenzylthio substituent. The thioether linkage may increase susceptibility to oxidative degradation compared to the oxadiazole-linked target compound .

Halogenated Derivatives with Related Substituents

Compound F : 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

  • Molecular Formula : C₈H₅BrFN₃S
  • Molecular Weight : 274.11 g/mol
  • Key Differences : A thiadiazole core instead of triazole-oxadiazole. The absence of the triazole-amine group may reduce hydrogen-bonding capacity, impacting solubility .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituents (Triazole/Oxadiazole) Molecular Weight (g/mol) Halogen Effects
Target Compound 1,2,3-triazole/oxadiazole 4-Bromo-2-fluorophenyl/2-fluorophenyl 419.18 Strong Br/F halogen bonding
Compound A 1,2,3-triazole/oxadiazole 5-Chloro-2-methylphenyl/2-fluorophenyl 370.77 Moderate Cl/F effects
Compound B 1,2,3-triazole/oxadiazole 3,5-Dimethylphenyl/2-chlorophenyl ~395 (estimated) Steric bulk from CH₃
Compound C 1,2,3-triazole/oxadiazole 3-(Trifluoromethyl)phenyl/4-methylphenyl 410.33 Electron-withdrawing CF₃
Compound F Thiadiazole 4-Bromo-2-fluorophenyl 274.11 Reduced hydrogen bonding

Research Findings and Implications

  • Halogen Effects : The bromine atom in the target compound may enhance binding affinity in biological targets (e.g., enzymes or receptors) through halogen bonding, a feature absent in chloro or methyl analogues .
  • Solubility : The amine group at position 5 of the triazole may improve aqueous solubility relative to thiadiazole or benzothiazole analogues, which lack polar substituents .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The compound is synthesized via multi-step heterocyclic chemistry, typically involving:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring from nitrile and hydroxylamine precursors under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Characterization :
  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion verification .
  • IR Spectroscopy to validate functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹) .

Q. How do the structural features of this compound influence its physicochemical properties?

  • Aromatic Substitutents : The 4-bromo-2-fluorophenyl and 2-fluorophenyl groups enhance lipophilicity (logP ~3.2), impacting membrane permeability and bioavailability .
  • Heterocyclic Cores : The triazole and oxadiazole rings contribute to π-π stacking interactions with biological targets (e.g., enzymes, DNA) and thermal stability (decomposition >250°C) .
  • Halogen Bonds : Bromine and fluorine atoms facilitate halogen bonding with protein residues (e.g., tyrosine, histidine) .

Advanced Questions

Q. How can researchers optimize reaction yields for the triazole-oxadiazole hybrid synthesis?

  • Catalyst Screening : Test Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate vs. CuI) to improve CuAAC efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for oxadiazole cyclization kinetics .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .

Q. What strategies are effective for resolving contradictory bioactivity data across studies?

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times to account for variability in IC₅₀ values .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects on activity .
  • Molecular Dynamics Simulations : Model ligand-target interactions (e.g., with EGFR kinase) to identify critical binding residues and explain discrepancies .

Q. How can X-ray crystallography clarify the compound’s binding mode in enzyme inhibition studies?

  • Cocrystallization : Soak the compound with purified enzyme targets (e.g., carbonic anhydrase IX) and collect data using synchrotron radiation (λ = 0.9 Å) .
  • SHELXL Refinement : Apply anisotropic displacement parameters and restraint dictionaries for halogen atoms to improve model accuracy .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., triazole N3 with catalytic zinc in metalloenzymes) .

Q. What role do fluorine substituents play in modulating biological activity?

  • Electron-Withdrawing Effects : Fluorine increases oxadiazole ring electrophilicity, enhancing covalent interactions with nucleophilic cysteine residues .
  • Metabolic Stability : Fluorine reduces susceptibility to CYP450-mediated oxidation, prolonging half-life in pharmacokinetic studies (t₁/₂ > 6 hours in murine models) .
  • SAR Studies : Replace fluorine with hydrogen or methyl to quantify its contribution to potency (e.g., ΔpIC₅₀ = 1.2 for fluorinated vs. non-fluorinated analogs) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core Modifications : Synthesize analogs with pyrazole or thiadiazole replacements for triazole/oxadiazole cores .
  • Substituent Variation : Systematically alter halogen positions (e.g., 3-bromo vs. 4-bromo) and measure effects on kinase inhibition .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity .

Q. What in vitro assays are most suitable for evaluating anticancer potential?

  • Apoptosis Assays : Annexin V-FITC/PI staining in leukemia cells (e.g., Jurkat) to quantify early/late apoptosis .
  • Cell Cycle Analysis : Flow cytometry (propidium iodide) to assess G1/S arrest .
  • Western Blotting : Measure caspase-3 cleavage and PARP inhibition to confirm mechanistic pathways .

Data Interpretation

Q. How to address low solubility in aqueous buffers during biological testing?

  • Formulation Aids : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters or glycosides to enhance hydrophilicity .
  • Nanoencapsulation : Load into PLGA nanoparticles (size ~150 nm) for sustained release .

Q. Why might this compound exhibit off-target effects in kinase screens?

  • ATP-Binding Site Similarity : The triazole-oxadiazole scaffold may mimic adenine, binding conserved kinase domains (e.g., VEGFR2, PDGFR-β) .
  • Counter-Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 2
1-(4-bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.